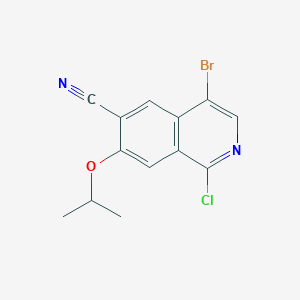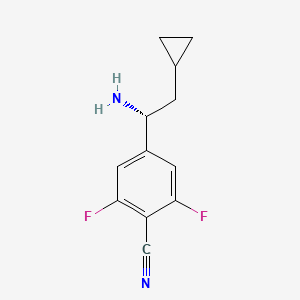![molecular formula C10H10F3NO4 B13051080 (3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13051080.png)
(3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid: is a synthetic organic compound characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethoxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of functional groups, followed by selective reactions to introduce the trifluoromethoxy group and the amino group. The final step often includes deprotection and purification to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This includes the use of efficient catalysts, high-yield reactions, and streamlined purification processes to produce the compound on a large scale.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines or other derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry: In organic synthesis, (3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for biological studies, particularly in the design of enzyme inhibitors or receptor ligands. Its trifluoromethoxy group can enhance binding affinity and selectivity towards biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development, particularly in the treatment of diseases where modulation of specific enzymes or receptors is required.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, where its unique chemical properties contribute to enhanced performance characteristics.
作用機序
The mechanism of action of (3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The amino group may participate in hydrogen bonding, further stabilizing the interaction with the target. The hydroxyl group can also contribute to the compound’s overall binding properties through additional hydrogen bonding or electrostatic interactions.
類似化合物との比較
- (3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethyl)phenyl]propanoic acid
- (3S)-3-Amino-3-[2-hydroxy-5-(difluoromethoxy)phenyl]propanoic acid
- (3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethylthio)phenyl]propanoic acid
Comparison: Compared to similar compounds, (3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity towards biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H10F3NO4 |
|---|---|
分子量 |
265.19 g/mol |
IUPAC名 |
(3S)-3-amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO4/c11-10(12,13)18-5-1-2-8(15)6(3-5)7(14)4-9(16)17/h1-3,7,15H,4,14H2,(H,16,17)/t7-/m0/s1 |
InChIキー |
BRRVBDVNAYKGED-ZETCQYMHSA-N |
異性体SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[C@H](CC(=O)O)N)O |
正規SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(CC(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromothieno[2,3-d]thiazole](/img/structure/B13051005.png)
![(1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051027.png)

![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13051048.png)


![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl](/img/structure/B13051057.png)
![(1S,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051058.png)


![(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B13051067.png)

![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide](/img/structure/B13051078.png)
